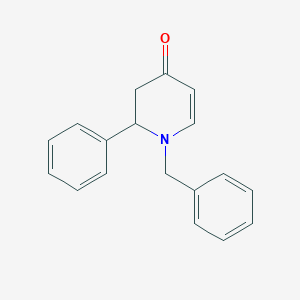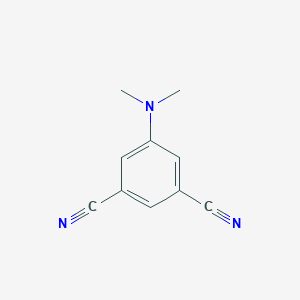
3,5-dicyano-N,N-dimethylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La 3,5-dicyano-N,N-diméthylaniline est un composé organique appartenant à la classe des amines aromatiques. Elle se caractérise par la présence de deux groupes cyano (-CN) liés au cycle benzénique aux positions 3 et 5, et d’un groupe diméthylamino (-N(CH₃)₂) lié à l’atome d’azote.
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La synthèse de la 3,5-dicyano-N,N-diméthylaniline implique généralement la nitration de la N,N-diméthylaniline suivie de l’introduction de groupes cyano. Une méthode courante consiste à faire réagir la N,N-diméthylaniline avec du bromure de cyanogène en présence d’une base telle que l’hydroxyde de sodium. La réaction est réalisée à des températures contrôlées afin de garantir la formation sélective du produit souhaité.
Méthodes de production industrielle : À l’échelle industrielle, la production de 3,5-dicyano-N,N-diméthylaniline peut impliquer des procédés en flux continu pour améliorer l’efficacité et le rendement. L’utilisation de catalyseurs et de conditions de réaction optimisées peut encore améliorer la scalabilité de la synthèse.
Analyse Des Réactions Chimiques
Types de réactions : La 3,5-dicyano-N,N-diméthylaniline subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l’aide d’agents oxydants tels que le permanganate de potassium ou le peroxyde d’hydrogène.
Réduction : Les réactions de réduction peuvent être effectuées à l’aide d’agents réducteurs tels que l’hydrure de lithium et d’aluminium ou le borohydrure de sodium.
Réactifs et conditions courants :
Oxydation : Permanganate de potassium en milieu acide.
Réduction : Hydrure de lithium et d’aluminium dans l’éther anhydre.
Substitution : Halogénation à l’aide de brome ou de chlore en présence d’un catalyseur.
Principaux produits formés :
Oxydation : Formation de dérivés nitro ou hydroxyl correspondants.
Réduction : Formation de dérivés aminés.
Substitution : Formation de dérivés halogénés.
4. Applications de la recherche scientifique
La 3,5-dicyano-N,N-diméthylaniline a une large gamme d’applications dans la recherche scientifique :
Chimie : Utilisée comme précurseur dans la synthèse de molécules organiques complexes et de colorants.
Biologie : Étudiée pour son potentiel en tant que sonde biochimique en raison de sa capacité à interagir avec les macromolécules biologiques.
Médecine : Explorée pour ses propriétés thérapeutiques potentielles, notamment ses activités antimicrobiennes et anticancéreuses.
Industrie : Utilisée dans la production de polymères, de résines et d’autres produits chimiques industriels.
Applications De Recherche Scientifique
3,5-Dicyano-N,N-dimethylaniline has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
Le mécanisme d’action de la 3,5-dicyano-N,N-diméthylaniline implique son interaction avec des cibles moléculaires telles que les enzymes et les récepteurs. Les groupes cyano et le groupe diméthylamino jouent un rôle crucial dans la modulation de la réactivité et de l’affinité de liaison du composé. Le composé peut former des complexes de transfert de charge et subir des réactions redox, influençant ainsi diverses voies biochimiques.
Composés similaires :
3,4-Diméthylaniline : Structure similaire mais avec des groupes méthyle au lieu de groupes cyano.
N,N-Diméthylaniline : Manque de groupes cyano, ce qui la rend moins réactive dans certaines réactions chimiques.
3,5-Diméthylaniline : Structure similaire mais avec des groupes méthyle au lieu de groupes cyano.
Unicité : La 3,5-dicyano-N,N-diméthylaniline est unique en raison de la présence de groupes cyano, qui renforcent sa réactivité et ses applications potentielles dans divers domaines. Les groupes cyano contribuent également à la capacité du composé à former des complexes de transfert de charge, ce qui le rend précieux dans la recherche et les applications industrielles.
Comparaison Avec Des Composés Similaires
3,4-Dimethylaniline: Similar structure but with methyl groups instead of cyano groups.
N,N-Dimethylaniline: Lacks the cyano groups, making it less reactive in certain chemical reactions.
3,5-Dimethylaniline: Similar structure but with methyl groups instead of cyano groups.
Uniqueness: 3,5-Dicyano-N,N-dimethylaniline is unique due to the presence of cyano groups, which enhance its reactivity and potential applications in various fields. The cyano groups also contribute to the compound’s ability to form charge-transfer complexes, making it valuable in research and industrial applications.
Propriétés
Numéro CAS |
151453-57-5 |
|---|---|
Formule moléculaire |
C10H9N3 |
Poids moléculaire |
171.20 g/mol |
Nom IUPAC |
5-(dimethylamino)benzene-1,3-dicarbonitrile |
InChI |
InChI=1S/C10H9N3/c1-13(2)10-4-8(6-11)3-9(5-10)7-12/h3-5H,1-2H3 |
Clé InChI |
JXXGSRXZVRQCPR-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=CC(=CC(=C1)C#N)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{4-[(1H-Indol-3-yl)methyl]piperazin-1-yl}-3-phenylprop-2-en-1-one](/img/structure/B12551129.png)


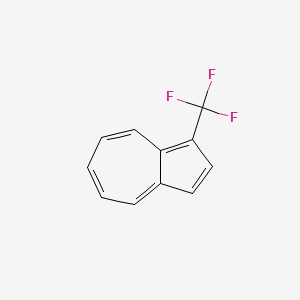


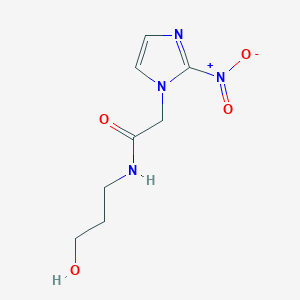
![1-[2-(4-Nitrobenzoyl)phenyl]ethan-1-one](/img/structure/B12551184.png)
![1-Isothiocyanato-4-[(4-pentylphenyl)ethynyl]benzene](/img/structure/B12551188.png)
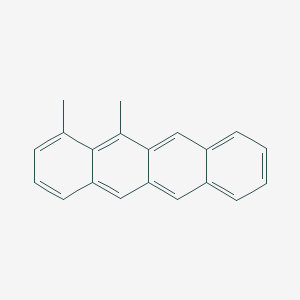

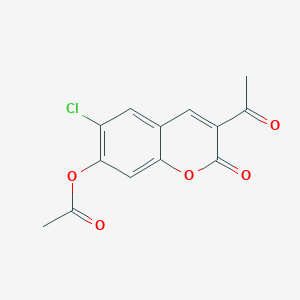
![N-Methyl-N-[3-(4-nitroanilino)propyl]formamide](/img/structure/B12551199.png)
